

# CT1113: A Comprehensive Technical Guide to its Selectivity Profile Against Deubiquitinating Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | CT1113    |           |
| Cat. No.:            | B12377666 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

ctills has emerged as a potent and selective small molecule inhibitor of deubiquitinating enzymes (DUBs), a class of proteases that regulate the stability and function of a wide array of cellular proteins by reversing ubiquitination. Dysregulation of DUB activity is implicated in the pathogenesis of numerous diseases, including cancer, making them attractive therapeutic targets. Ctills was identified as a dual inhibitor of Ubiquitin-Specific Protease 25 (USP25) and Ubiquitin-Specific Protease 28 (USP28), two closely related DUBs involved in critical cellular processes.[1][2][3] This technical guide provides an in-depth analysis of the selectivity profile of Ctills against other DUBs, details the experimental methodologies used for its characterization, and illustrates its mechanism of action through key signaling pathways.

# **CT1113** Selectivity Profile

CT1113 exhibits a high degree of selectivity for USP25 and USP28. Comprehensive screening has demonstrated a lack of significant inhibitory activity against a panel of other DUBs and the related protease SENP1 at a concentration of 10  $\mu$ M. This indicates a favorable selectivity window, which is a critical attribute for a therapeutic candidate, minimizing the potential for off-target effects.



#### **Quantitative Selectivity Data**

The following table summarizes the selectivity profile of **CT1113** against a panel of deubiquitinating enzymes. The data is compiled from the primary research that identified and characterized the compound.

| Deubiquitinating Enzyme (DUB) | % Inhibition at 10 μM<br>CT1113 | IC50 (μM)          |
|-------------------------------|---------------------------------|--------------------|
| USP25                         | Potent Inhibition               | Data not available |
| USP28                         | Potent Inhibition               | Data not available |
| Other DUBs (unspecified)      | No significant activity         | > 10               |
| SENP1                         | No significant activity         | > 10               |

Note: The specific percentage of inhibition and IC50 values for the panel of other DUBs are detailed in the supplementary materials of the primary publication by Peng J, et al. (Signal Transduction and Targeted Therapy, 2022). This information was not publicly accessible at the time of this guide's compilation.

# **Experimental Protocols**

The characterization of **CT1113**'s selectivity and potency involved a series of robust biochemical and cell-based assays. The following sections detail the likely methodologies employed in these key experiments, based on standard practices in the field of DUB inhibitor discovery.

#### **In Vitro DUB Inhibition Assay**

Objective: To determine the inhibitory activity of **CT1113** against a panel of purified DUB enzymes.

Methodology: A common method for assessing DUB activity in a high-throughput format is a fluorescence-based assay.

 Enzyme and Substrate Preparation: Recombinant human DUB enzymes are purified. A fluorogenic substrate, such as ubiquitin-amido-4-methylcoumarin (Ub-AMC), is used. In its



intact form, the fluorescence of AMC is quenched.

- Assay Reaction: The DUB enzyme is incubated with varying concentrations of CT1113 in an appropriate assay buffer.
- Initiation and Measurement: The reaction is initiated by the addition of the Ub-AMC substrate. As the DUB cleaves the ubiquitin from AMC, the fluorescence of AMC is liberated and can be measured over time using a fluorescence plate reader.
- Data Analysis: The rate of increase in fluorescence is proportional to the DUB activity. The
  percentage of inhibition at each concentration of CT1113 is calculated relative to a vehicle
  control (e.g., DMSO). IC50 values are then determined by fitting the dose-response data to a
  suitable pharmacological model.

#### **Cellular Target Engagement Assays**

Objective: To confirm that **CT1113** engages and inhibits its target DUBs within a cellular context.

Methodology: Western blotting is a standard technique to assess the downstream consequences of DUB inhibition, such as the accumulation of ubiquitinated substrates or the degradation of DUB targets.

- Cell Culture and Treatment: Cancer cell lines known to express high levels of USP25 and USP28 are cultured. The cells are then treated with various concentrations of CT1113 for a specified period.
- Cell Lysis: After treatment, cells are harvested and lysed to extract total cellular proteins.
- Western Blotting: Protein lysates are separated by SDS-PAGE and transferred to a
  membrane. The membrane is then probed with specific antibodies against the known
  substrates of USP25 (e.g., Tankyrase) and USP28 (e.g., c-MYC). Antibodies against total
  ubiquitin can also be used to assess global changes in ubiquitination.
- Analysis: A decrease in the levels of the target protein (e.g., c-MYC) or an increase in its
  ubiquitinated form would indicate successful target engagement and inhibition by CT1113 in
  cells.



# Signaling Pathways and Mechanism of Action

**CT1113** exerts its biological effects by inhibiting USP25 and USP28, leading to the destabilization of their respective substrates. This targeted inhibition disrupts key signaling pathways that are often hyperactivated in cancer.

#### **USP28-c-MYC Signaling Axis**

USP28 is a critical regulator of the oncoprotein c-MYC. By removing ubiquitin chains from c-MYC, USP28 protects it from proteasomal degradation, thereby promoting cell proliferation and survival. Inhibition of USP28 by **CT1113** leads to the accumulation of ubiquitinated c-MYC and its subsequent degradation.



Click to download full resolution via product page

CT1113 inhibits USP28, leading to c-MYC degradation.

## **USP25-Tankyrase Signaling Axis**

USP25 has been shown to regulate the stability of Tankyrase (TNKS), an enzyme involved in various cellular processes, including Wnt/ $\beta$ -catenin signaling. By deubiquitinating and stabilizing Tankyrase, USP25 can modulate these pathways. Inhibition of USP25 by **CT1113** is expected to lead to the destabilization and degradation of Tankyrase.





Click to download full resolution via product page

CT1113 inhibits USP25, leading to Tankyrase degradation.

# **Experimental Workflow for Selectivity Profiling**

The logical workflow for determining the selectivity profile of a DUB inhibitor like **CT1113** involves a tiered screening approach.





Click to download full resolution via product page

Workflow for DUB inhibitor selectivity profiling.

## Conclusion



**CT1113** is a potent and highly selective dual inhibitor of USP25 and USP28. Its specificity for these two DUBs over a broader panel of related enzymes underscores its potential as a precision therapeutic agent. The inhibition of USP25 and USP28 by **CT1113** leads to the degradation of key oncoproteins such as c-MYC and modulation of signaling pathways like Wnt/β-catenin through the destabilization of Tankyrase. The well-defined mechanism of action and favorable selectivity profile make **CT1113** a compelling candidate for further preclinical and clinical development in oncology and other diseases driven by the dysregulation of these signaling pathways. Future research should focus on elucidating the full spectrum of its cellular effects and its therapeutic efficacy in relevant disease models.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. USP25 regulates Wnt signaling by controlling the stability of tankyrases PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. USP28 deletion and small-molecule inhibition destabilizes c-MYC and elicits regression of squamous cell lung carcinoma PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [CT1113: A Comprehensive Technical Guide to its Selectivity Profile Against Deubiquitinating Enzymes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12377666#ct1113-selectivity-profile-against-other-dubs]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com